N-cyclohexyl-2,6-difluorobenzamide
Description
N-cyclohexyl-2,6-difluorobenzamide (Molecular Formula: C₁₃H₁₅F₂NO, Molecular Weight: 239.26 g/mol) is a fluorinated benzamide derivative characterized by a cyclohexyl group attached to the nitrogen atom of a benzamide core, with fluorine atoms at the 2 and 6 positions of the benzene ring. Its synthesis typically involves a metalation step followed by amidation, which ensures precise functional group incorporation .
Properties
IUPAC Name |
N-cyclohexyl-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO/c14-10-7-4-8-11(15)12(10)13(17)16-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVDIOFVZFVINF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,6-difluorobenzoyl chloride+cyclohexylamine→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes controlling reaction temperature, pressure, and the use of solvents to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2,6-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.
Major Products:
Substitution Reactions: Depending on the nucleophile, various substituted products can be formed.
Hydrolysis: The major products are 2,6-difluorobenzoic acid and cyclohexylamine.
Scientific Research Applications
N-cyclohexyl-2,6-difluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of bacterial cell division proteins, such as FtsZ, which is crucial for bacterial cytokinesis.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Studies: It is used in molecular docking studies to understand its interactions with various biomolecules.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2,6-difluorobenzamide involves its interaction with specific molecular targets. For instance, as an inhibitor of the bacterial cell division protein FtsZ, it binds to the allosteric site of the protein, disrupting its function and thereby inhibiting bacterial cell division . The fluorine atoms play a crucial role in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Structural and Physicochemical Properties of Selected Compounds
Key Observations :
Key Insights :
- Role of Fluorine: Fluorine atoms in this compound contribute to enhanced metabolic stability and binding affinity compared to non-fluorinated analogs like N-(1-hydroxycyclohex-2-en-1-yl)methylbenzamide .
- Cyclohexyl vs.
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